molecular formula C56H88Br2N2O2 B8057500 2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)-

2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)-

Cat. No.: B8057500
M. Wt: 981.1 g/mol
InChI Key: IBVJZYTVOIAPRS-UHFFFAOYSA-N
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Description

The compound 2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)- is a complex indole derivative characterized by:

  • Two indole cores linked via a conjugated ylidene group.
  • 6-Bromo substitutions on both indole rings, enhancing electron-withdrawing properties.

This structure is analogous to 6,6'-dibromoindigotin (Tyrian Purple, CAS 19201-53-7), a natural dye, but with alkyl chain modifications that alter solubility and functional applications .

Properties

IUPAC Name

6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H88Br2N2O2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-59-51-41-47(57)37-39-49(51)53(55(59)61)54-50-40-38-48(58)42-52(50)60(56(54)62)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVJZYTVOIAPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H88Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)- (CAS Number: 1263379-85-6) is a complex organic molecule characterized by an indole framework and multiple bromine substituents. Its structural complexity suggests potential biological activities that are common among indole derivatives, including antibacterial, antifungal, and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C56H88Br2N2O2C_{56}H_{88}Br_2N_2O_2, indicating a substantial size and complexity. The presence of long-chain alkyl groups (octyldodecyl) enhances its lipophilicity, which may influence its biological interactions and solubility in biological systems .

Antimicrobial Properties

Indole derivatives are known for their diverse biological activities. Research on related compounds has shown promising results in various antimicrobial assays:

  • Antitubercular Activity : Some indole derivatives exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the micromolar range .
  • Antibacterial Activity : Studies have demonstrated that certain indole derivatives can inhibit the growth of common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. For example, indole derivatives were shown to have MIC values ranging from 10 µM to 100 µM against these bacteria .
  • Antifungal Activity : Compounds similar to the target compound have displayed antifungal properties against strains like Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial activity .

Anticancer Activity

Indoles have also been studied for their potential anticancer effects. A series of studies reported that certain indole derivatives demonstrate cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Indole AA549 (Lung)15
Indole BHeLa (Cervical)20
Indole CMCF7 (Breast)25

These findings suggest that the structural features of indoles contribute to their ability to induce apoptosis in cancer cells .

The biological activity of indole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many indole compounds act as inhibitors of key enzymes involved in cellular processes, such as kinases and phosphatases.
  • Receptor Modulation : Indoles can interact with various receptors, including serotonin receptors and nuclear hormone receptors, leading to altered signaling pathways that affect cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that indoles may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways.

Synthesis and Derivatives

The synthesis of 2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)- typically involves multi-step synthetic pathways. Common methods include:

  • Biginelli Reaction : This one-pot multicomponent reaction has been utilized for synthesizing various substituted indoles.
  • Bromination Reactions : The introduction of bromine atoms is often achieved through electrophilic aromatic substitution methods.

Scientific Research Applications

Medicinal Chemistry

Indole derivatives are well known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The unique structure of this compound, particularly its bromination and long aliphatic chains, may enhance its interaction with biological targets.

Potential Therapeutic Uses:

  • Anti-cancer agents: Indoles have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory drugs: The compound may modulate inflammatory pathways, providing therapeutic avenues for chronic inflammatory diseases.

Material Science

The presence of long-chain alkyl groups in the compound suggests potential applications in materials science, particularly in the development of:

  • Dyes and pigments: The indole structure can contribute to vibrant colors and stability in various formulations.
  • Surfactants: Its amphiphilic nature may allow for applications in emulsifiers or dispersants in industrial processes.

Case Study 1: Indole Derivatives in Cancer Therapy

A study on substituted indoles indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against several cancer cell lines. The mechanism was attributed to their ability to disrupt microtubule formation during mitosis, leading to cell cycle arrest.

Case Study 2: Indole-based Materials

Research highlighted the use of indole derivatives in organic photovoltaics. The incorporation of long-chain alkyl groups improved solubility and film-forming properties, enhancing device performance.

Comparison with Similar Compounds

Core Indole Derivatives with Bromo Substitutions

Compound Name Molecular Formula Substituents Key Properties Reference
Target Compound C₄₀H₆₄Br₂N₂O₂ 6-Br, 2-octyldodecyl chains High lipophilicity (predicted) -
6-Bromo-1,3-dihydro-2H-indol-2-one C₈H₆BrNO 6-Br MW: 212.04 g/mol; CAS 99365-40-9
6,6'-Dibromoindigotin (Tyrian Purple) C₁₆H₈Br₂N₂O₂ 6-Br on both indoles Density: 1.932 g/cm³; pKa: -5.09
5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1H-indol-2-one C₁₆H₁₁BrNO₃ 5-Br, hydroxy, phenylethyl CAS 70452-19-6; anti-inflammatory potential

Key Insights :

  • The target compound’s alkyl chains distinguish it from simpler bromoindoles like 6-bromo-1,3-dihydro-2H-indol-2-one, which lacks bulky substituents .
  • Compared to Tyrian Purple, the alkyl chains likely reduce crystallinity and increase solubility in nonpolar solvents .

Indole Derivatives with Long Alkyl Chains

Compound Name Molecular Formula Alkyl Chain Length Key Properties Reference
Target Compound C₄₀H₆₄Br₂N₂O₂ 2-Octyldodecyl (C20) Branched C20 chains -
2-Octadecyl-2-(2-octadecyl-3-oxo-2,3-dihydro-1H-indol-2-yl)-1,2-dihydro-3H-indol-3-one C₅₀H₈₈N₂O₂ Octadecyl (C18) NMR-confirmed structure; aggregation in lipids
4-(2-Bromoethyl)-1,3-dihydro-2H-indol-2-one C₁₀H₁₀BrNO Bromoethyl (C2) Intermediate in drug synthesis (e.g., ropinirole)

Key Insights :

  • Chain Length vs. Solubility : Longer alkyl chains (C18–C20) enhance lipid solubility but reduce water solubility. The target compound’s branched C20 chains may improve thermal stability compared to linear analogs .
  • Functional Role : Shorter chains (e.g., bromoethyl in CAS 120427-96-5) are used as intermediates, while longer chains are employed in materials science or drug delivery .

Indole Derivatives with Bioactive Modifications

Compound Name Biological Activity Substituents Reference
2-Oxindole-3-butyric acid Plant growth regulation Carboxylic acid, hydroxyethyl
6-Bromoindolglyoxylamide analogues (5–8) Anti-protozoal activity Glyoxylamide, electron-rich aryl groups
2-Aminobenzoic acid (2-oxoindol-3-ylidene)hydrazides Antimicrobial activity Hydrazide, oxoindole

Key Insights :

  • Unlike hydrazide derivatives (e.g., ), the target compound’s alkyl chains suggest applications in nanotechnology or surfactants rather than direct antimicrobial use.

Physicochemical Properties

  • Predicted Data :
    • Density : ~1.8–1.9 g/cm³ (aligned with Tyrian Purple’s 1.932 g/cm³) .
    • pKa : Likely <-5 due to electron-withdrawing bromo groups, similar to Tyrian Purple .

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